molecular formula C11H13NO3S B13472160 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide

Cat. No.: B13472160
M. Wt: 239.29 g/mol
InChI Key: ZKUXYKVOISFRDK-UHFFFAOYSA-N
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Description

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide is a chemical compound with a unique structure that includes a thiolane ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide typically involves the reaction of a thiolane derivative with a phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1,1-dioxo-N-phenyl-1lambda6-thiolane-3-carboxamide can be compared with other similar compounds, such as:

    1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiolane ring.

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide: Contains a pyrazole ring and a fluorophenyl group, making it structurally more complex.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

1,1-dioxo-N-phenylthiolane-3-carboxamide

InChI

InChI=1S/C11H13NO3S/c13-11(9-6-7-16(14,15)8-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)

InChI Key

ZKUXYKVOISFRDK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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